molecular formula C15H17ClN4O2 B14390495 N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide CAS No. 89757-88-0

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide

Cat. No.: B14390495
CAS No.: 89757-88-0
M. Wt: 320.77 g/mol
InChI Key: QVXMUAGDJHTZSX-UHFFFAOYSA-N
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Description

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide is a compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities, including antitubercular, antiviral, and anticancer properties . The presence of the 4-chlorophenyl group and the pyrrolidinyl moiety in its structure contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide typically involves the following steps :

    Esterification: 4-chlorobenzoic acid is esterified with methanol in the presence of sulfuric acid to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then converted to 4-chlorophenylhydrazide through hydrazination.

    Cyclization: The hydrazide undergoes cyclization with cyanogen bromide to form 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine.

    Coupling Reaction: The oxadiazole derivative is then coupled with 3-(pyrrolidin-1-yl)propanoic acid to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the pyrrolidinyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide has several scientific research applications :

    Chemistry: It is used as a building block for synthesizing other biologically active compounds.

    Biology: The compound exhibits significant antitubercular activity, making it a candidate for developing new antitubercular agents.

    Medicine: Its antiviral and anticancer properties are being explored for potential therapeutic applications.

    Industry: The compound’s unique chemical properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis. It also exhibits cytotoxic effects on cancer cells by targeting enzymes and proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine
  • N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(morpholin-4-yl)acetamide

Uniqueness

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide stands out due to its unique combination of the 4-chlorophenyl group and the pyrrolidinyl moiety, which enhances its biological activity and specificity. Compared to similar compounds, it exhibits a broader spectrum of activity and higher potency in various biological assays .

Properties

CAS No.

89757-88-0

Molecular Formula

C15H17ClN4O2

Molecular Weight

320.77 g/mol

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-pyrrolidin-1-ylpropanamide

InChI

InChI=1S/C15H17ClN4O2/c16-12-5-3-11(4-6-12)14-18-19-15(22-14)17-13(21)7-10-20-8-1-2-9-20/h3-6H,1-2,7-10H2,(H,17,19,21)

InChI Key

QVXMUAGDJHTZSX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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